Lanraplenib, also known as GS-9876, is a potent and selective second-generation spleen tyrosine kinase (SYK) inhibitor. [] It was developed as a potential therapeutic agent for autoimmune and inflammatory diseases. [] Lanraplenib exhibits a 24-hour half-life, making it suitable for once-daily administration. [] It is also devoid of interactions with proton pump inhibitors (PPI), overcoming a limitation of its predecessor, entospletinib. []
Lanraplenib is classified as a second-generation SYK inhibitor. It was discovered as part of efforts to develop more effective treatments for autoimmune disorders. The compound is derived from a series of chemical modifications aimed at enhancing its pharmacokinetic properties, allowing for once-daily dosing in clinical settings .
The molecular structure of lanraplenib is characterized by its complex arrangement of nitrogenous bases and aromatic rings, which contribute to its biological activity as a SYK inhibitor. The chemical formula is C₁₅H₁₈N₄O, indicating a molecular weight of approximately 270.34 g/mol. The structural features include multiple nitrogen atoms that facilitate binding to the active site of SYK, effectively inhibiting its activity .
Lanraplenib undergoes various chemical reactions during its synthesis, including nucleophilic substitutions and cyclization processes. These reactions are critical for forming the core structure of the compound and ensuring its stability and efficacy as a drug. Detailed reaction mechanisms are typically outlined in patent documents and scientific literature related to its development .
Lanraplenib exerts its effects primarily by inhibiting SYK, which is crucial for B cell activation and survival. In vitro studies have shown that lanraplenib blocks B cell maturation and immunoglobulin M production, leading to reduced autoantibody levels in models of lupus nephritis. In vivo studies in New Zealand black/white mice demonstrated that treatment with lanraplenib improved survival rates, decreased proteinuria, and preserved kidney morphology by reducing glomerular immunoglobulin G deposition . This mechanism highlights its potential efficacy in treating autoimmune diseases characterized by B cell dysregulation.
Lanraplenib exhibits several notable physical and chemical properties:
Lanraplenib is primarily being investigated for its therapeutic applications in autoimmune diseases such as:
Lanraplenib (GS-9876) represents a clinically significant advancement in targeted kinase inhibition, specifically designed to modulate pathological immune and oncogenic signaling pathways through selective spleen tyrosine kinase (SYK) inhibition. This synthetic organic compound exemplifies rational drug design approaches to overcome limitations of earlier generation inhibitors while maintaining potent biological activity against a strategically validated therapeutic target [2] [4].
Lanraplenib is scientifically identified as 6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine with the molecular formula C₂₃H₂₅N₉O and a molecular weight of 443.50 g/mol. Its CAS registry number is 1800046-95-0 [1] [4] [9].
The compound features a tri-heterocyclic core structure comprising imidazopyrazine, pyrazine, and phenyl rings connected through amine linkers. A strategically positioned N-oxetane piperazine moiety replaces the morpholine ring found in earlier SYK inhibitors (e.g., entospletinib), significantly improving physicochemical properties [2] [4]. This modification was crucial for eliminating pH-dependent solubility and reducing drug-drug interactions with proton pump inhibitors [2].
Key physicochemical properties include:
Table 1: Structural Comparison of Lanraplenib and Entospletinib
Property | Lanraplenib | Entospletinib |
---|---|---|
Core Heterocycle | Imidazo[1,2-a]pyrazine | Indazole |
Solubility Modifier | N-oxetane piperazine | Morpholine |
pKa (Basic Group) | Calculated 6.4 | ~8.0 |
pH-Dependent Solubility | No | Yes |
Proton Pump Inhibitor Interaction | None | Significant |
Dosing Regimen | Once daily | Twice daily (BID) |
The specific structural configuration enables hydrogen bonding between the imidazopyrazine NH and SYK's D512 residue within the kinase hinge region, while maintaining van der Waals contacts with V385, as confirmed through crystallographic studies. Electrostatic potential mapping guided strategic heteroatom placement to enhance binding complementarity [2]. The molecular structure confers favorable pharmacokinetic properties, including human plasma half-life supporting once-daily dosing and oral bioavailability exceeding 40% in preclinical models [2] [6].
The discovery of lanraplenib emerged from systematic efforts to address significant limitations of first-generation SYK inhibitors. Entospletinib (GS-9973), while demonstrating clinical efficacy in hematological malignancies, exhibited pH-dependent solubility that necessitated twice-daily dosing and caused clinically significant drug interactions with proton pump inhibitors. These pharmacological shortcomings precluded its development for chronic autoimmune conditions requiring long-term therapy [2].
Medicinal chemistry optimization focused on three key objectives:
Initial modifications of the morpholine ring in entospletinib yielded compounds with unacceptable losses in functional selectivity (T-cell versus B-cell inhibition). Introduction of a piperazine scaffold addressed metabolic stability but introduced excessive basicity, reducing the T/B selectivity ratio to 5. The critical breakthrough came with incorporation of an N-oxetane group (compound 20), which reduced the calculated pKa to 6.4 while maintaining potency within 2-fold of the parent compound. This modification achieved an improved T/B selectivity ratio of 10 and restored favorable permeability (Caco-2 Pₐₚₚ = 5.5 × 10⁻⁶ cm/s) [2].
Further optimization of the heteroaromatic system identified the 7-azaindazole → imidazopyrazine transition, culminating in lanraplenib. This compound demonstrated:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7